3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide
Description
Properties
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)-N-(4-morpholin-4-ylsulfonylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O6S/c25-19(9-10-24-20(26)17-3-1-2-4-18(17)21(24)27)22-15-5-7-16(8-6-15)31(28,29)23-11-13-30-14-12-23/h1-8H,9-14H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCOSEPUJCNLFNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide typically involves multiple steps:
Formation of the Phthalimide Group: This can be achieved by reacting phthalic anhydride with ammonia or a primary amine.
Attachment of the Propanamide Chain: The phthalimide is then reacted with a suitable propanamide derivative under controlled conditions.
Introduction of the Morpholine Sulfonyl Phenyl Group: This step involves the reaction of the intermediate with morpholine and a sulfonyl chloride derivative of phenyl.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide involves its interaction with specific molecular targets. These may include enzymes or receptors that are critical for cellular processes. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved are still under investigation, but they likely include modulation of signal transduction pathways and interference with cellular metabolism.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
- 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methoxyphenyl)propanamide (): Substitution: Methoxy (-OCH₃) instead of morpholine sulfonyl. Impact: The electron-donating methoxy group improves lipophilicity but may reduce metabolic stability compared to the sulfonyl group. No direct pharmacological data, but similar compounds with methoxy groups often show enhanced membrane permeability .
- N-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide (): Substitution: Bromophenyl-thiazole replaces the morpholine sulfonyl-phenyl.
Modifications to the Propanamide Chain
- 2-(1,3-dioxoisoindol-2-yl)-N-(4-methylphenyl)-3-phenylpropanamide (): Structure: Branched propanamide with a phenyl side chain.
4-(5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-butyryl N-(substituted phenyl) amides ():
Pharmacological and Physicochemical Properties
Anticonvulsant Activity
- Bromophthalimidobutyryl Amides (): IC₅₀ values correlate with substituent electronegativity. For example, 3d (4-Cl) and 3k (4-NO₂) showed potent activity (30 mg/kg) with lower neurotoxicity, suggesting electron-withdrawing groups enhance efficacy and safety .
- Target Compound : The morpholine sulfonyl group’s electron-withdrawing nature may mimic these effects, though direct data is lacking.
Anticancer Activity
- Phthalazine Derivatives with Isoindole-1,3-dione (): IC₅₀ values ranged from 50–180 μg/mL against MCF-7 cells. The sulfonyl group in the target compound could improve solubility and tumor targeting compared to hydrazide derivatives .
Physicochemical Properties
- Molecular Weight and Solubility :
- Electronic Effects : Morpholine sulfonyl’s strong electron-withdrawing nature may stabilize the amide bond, reducing metabolic degradation .
Biological Activity
The compound 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide is a derivative of isoindoline and has garnered attention for its potential biological activities, particularly in cancer research and enzyme inhibition. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C23H26N4O5S |
| Molecular Weight | 462.54 g/mol |
| CAS Number | [Not provided] |
| SMILES | [O-]N+c1ccc(NC(=O)CN2C(=O)c3ccccc3C2=O)c(c1)C(=O)c4ccccc4 |
Enzyme Inhibition
Research indicates that derivatives of isoindoline, including the target compound, exhibit significant inhibitory activity against various enzymes critical to cancer progression. For instance:
- CDC25B and PTP1B Inhibition : A related compound was shown to inhibit CDC25B and PTP1B with IC50 values ranging from 2.9 to 23.2 µg/mL. The selectivity of these inhibitors suggests potential applications in targeted cancer therapies .
Anticancer Activity
The compound has demonstrated cytotoxic effects against several cancer cell lines, including:
- A549 (lung cancer)
- HeLa (cervical cancer)
- HCT116 (colon cancer)
In vitro studies revealed that the compound induces apoptosis in these cell lines, potentially through the activation of caspase pathways .
Study on Isoindoline Derivatives
A study evaluated a series of isoindoline derivatives, including compounds similar to the target structure. The findings highlighted:
- Potent Inhibition : Compound 2h exhibited strong inhibitory activity against CDC25B (IC50 = 3.2 µg/mL).
- Selectivity : The derivatives showed a preference for CDC25B over other phosphatases.
This study underscores the potential for developing isoindoline-based therapeutics targeting specific enzymatic pathways involved in tumor growth .
Toxicity and Safety Profile
Toxicological assessments have indicated that the compound is well-tolerated in vivo at doses up to 10 mg/kg without significant lethality. However, further studies are warranted to fully elucidate its safety profile and potential side effects .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide, and how are intermediates characterized?
- Methodology : Multi-step synthesis typically involves coupling the phthalimide moiety to the propanamide linker, followed by sulfonylation of the phenyl ring with morpholine. Key intermediates (e.g., sulfonylated aniline derivatives) are purified via column chromatography and characterized using ¹H/¹³C NMR and HPLC (>95% purity) .
- Critical Parameters : Reaction temperature (60–80°C for sulfonylation), solvent choice (e.g., DMF for nucleophilic substitution), and stoichiometric ratios (1:1.2 for sulfonyl chloride:morpholine) .
Q. How is the compound’s structural integrity validated, and what analytical techniques are prioritized?
- Analytical Workflow :
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 469.12) .
- NMR Spectroscopy : ¹H NMR detects aromatic protons (δ 7.2–8.1 ppm) and morpholine sulfonyl signals (δ 3.6–3.8 ppm) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (if single crystals are obtained) .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Screening Strategy :
- Enzyme Inhibition Assays : Target kinases or proteases due to the phthalimide group’s known role in protein binding .
- Cellular Uptake Studies : Use fluorescence tagging (e.g., BODIPY derivatives) to assess permeability .
- Cytotoxicity Profiling : Test against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How can contradictory data in biological activity be resolved, particularly between in vitro and in vivo models?
- Troubleshooting Steps :
- Metabolic Stability Analysis : Use liver microsomes to identify rapid degradation (e.g., morpholine sulfonyl group’s susceptibility to CYP450 enzymes) .
- Pharmacokinetic Profiling : Measure plasma half-life and bioavailability in rodent models .
- Structure-Activity Relationship (SAR) : Modify the propanamide linker or morpholine sulfonyl group to enhance stability .
Q. What computational methods are effective for predicting target interactions and optimizing binding affinity?
- In Silico Approaches :
- Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR) .
- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories .
- QSAR Modeling : Corrogate electronic parameters (e.g., logP, polar surface area) with activity data .
Q. How can synthetic yields be improved while minimizing byproducts like de-sulfonylated derivatives?
- Process Optimization :
- Catalyst Screening : Test Pd(OAc)₂ or CuI for Suzuki-Miyaura coupling steps .
- Byproduct Suppression : Add scavengers (e.g., polymer-bound thiourea) to trap excess sulfonyl chloride .
- Flow Chemistry : Implement continuous reactors for precise control of exothermic sulfonylation .
Q. What strategies address solubility challenges in aqueous buffers during formulation?
- Formulation Design :
- Co-Solvent Systems : Use PEG-400 or cyclodextrin inclusion complexes .
- Salt Formation : Prepare hydrochloride or sodium salts via pH adjustment .
- Nanoemulsions : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release .
Contradictory Evidence Analysis
Q. Discrepancies in reported IC₅₀ values across similar phthalimide derivatives: How to interpret variability?
- Root Causes :
- Assay Conditions : Differences in ATP concentrations (10 µM vs. 100 µM) in kinase assays .
- Cell Line Heterogeneity : MCF-7 (ER+) vs. MDA-MB-231 (triple-negative) breast cancer models .
- Resolution : Standardize protocols (e.g., CLSI guidelines) and validate with reference inhibitors (e.g., staurosporine) .
Key Recommendations for Researchers
- Prioritize morpholine sulfonyl group stability in metabolic assays.
- Combine computational docking with crystallography for target validation.
- Optimize synthetic routes using flow chemistry to enhance reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
